molecular formula C21H21N3O5S2 B2602815 Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate CAS No. 330190-17-5

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate

Cat. No.: B2602815
CAS No.: 330190-17-5
M. Wt: 459.54
InChI Key: BUIFXXIIPXCIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:

  • Thiazole core: Substituted at position 2 with a benzamido group bearing a 4-methylbenzenesulfonamido moiety.
  • Position 4: Methyl group.
  • Position 5: Ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-4-29-20(26)18-14(3)22-21(30-18)23-19(25)16-7-5-6-8-17(16)24-31(27,28)15-11-9-13(2)10-12-15/h5-12,24H,4H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIFXXIIPXCIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Benzamido Group Addition: The benzamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Sulfonamido Group Addition: The sulfonamido group is typically added via a sulfonation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamido group, converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.

Biology and Medicine:

    Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments with specific color properties.

    Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonamido group are key structural features that facilitate binding to these targets, often through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2 of the Thiazole Core

Compound Name Substituent at Position 2 Molecular Weight CAS RN Key Features Evidence ID
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl 315.31 175277-03-9 Strong electron-withdrawing CF₃ group; high thermal stability (mp 87–89°C)
Ethyl 4-methyl-2-(4-methylbenzamido)-1,3-thiazole-5-carboxylate 4-Methylbenzamido 304.36 312914-23-1 Lacks sulfonamide; simpler benzamide substituent
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate 2-Hydroxybenzamido 252.26 N/A Hydroxy group enhances polarity; identified as SARS-CoV-2 Mpro inhibitor
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 4-(Benzimidazolyl)phenyl 377.43 N/A Heterocyclic benzimidazole; potential DNA intercalation
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Guanidino (amidinoamino) 228.27 N/A Basic guanidine group; may improve solubility in acidic environments

Physicochemical Properties

Property Target Compound Ethyl 4-methyl-2-(4-trifluoromethylphenyl)-thiazole-5-carboxylate Ethyl 4-methyl-2-(4-methylbenzamido)-thiazole-5-carboxylate
Melting Point Not reported 87–89°C Not reported
Lipophilicity (LogP) Estimated high (sulfonamide + ester) High (CF₃ group) Moderate (methylbenzamide)
Solubility Low in water (ester dominance) Low Slightly higher than CF₃ analog

Biological Activity

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate is a synthetic compound with potential biological activities. Its molecular structure includes various functional groups that may contribute to its pharmacological properties. The compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

  • IUPAC Name : Ethyl 4-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazole-5-carboxylate
  • Molecular Formula : C21H21N3O5S2
  • Molecular Weight : 459.54 g/mol
  • CAS Number : 330190-17-5

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Gene Expression : It has been suggested that this compound can influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial and fungal strains, possibly through disruption of cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • Case Study 1 : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Case Study 2 : In a study evaluating antibacterial activity, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of the compound:

  • Study Findings : Acute toxicity tests in murine models indicated a high tolerance level at doses up to 200 mg/kg body weight, with no significant adverse effects observed in biochemical parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.